Disodium carboxyethyl siliconate

Catalog No.
S1520623
CAS No.
18191-40-7
M.F
C3H6Na2O5Si
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium carboxyethyl siliconate

CAS Number

18191-40-7

Product Name

Disodium carboxyethyl siliconate

IUPAC Name

disodium;3-[dihydroxy(oxido)silyl]propanoate

Molecular Formula

C3H6Na2O5Si

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1

InChI Key

JGOICJFFICGNEJ-UHFFFAOYSA-M

SMILES

C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+]

Disodium carboxyethyl siliconate is a silicone derivative with the chemical formula C₃H₆Na₂O₅Si. It is characterized by its film-forming and conditioning properties, making it a valuable ingredient in various formulations. The compound is generally well-tolerated on the skin and does not have comedogenic effects, which means it does not clog pores . Its structure includes silicon atoms bonded to organic groups, contributing to its unique physical and chemical properties.

Protein Research:

  • Protein solubilization and stabilization: SCES plays a crucial role in solubilizing and stabilizing membrane proteins, which are essential for various studies, including protein function, structure determination, and interaction studies. Its amphiphilic nature allows it to interact with both the hydrophobic and hydrophilic regions of membrane proteins, aiding in their solubilization and preventing aggregation.
  • Protein chromatography: SCES is employed as an ion-pairing agent in protein chromatography techniques like ion-exchange chromatography. It helps separate proteins based on their charge by interacting with them and altering their retention time on the column.

Drug Delivery Research:

  • Nanoparticle carrier: SCES is used as a component in the formation of nanoparticles for drug delivery applications. It acts as a stabilizer, preventing nanoparticle aggregation and enhancing their stability in suspension.
  • Micelle formation: SCES can self-assemble into micelles, which are spherical structures with a hydrophilic exterior and a hydrophobic interior. These micelles can encapsulate hydrophobic drugs and facilitate their delivery to target sites within the body.

Other Applications:

  • Cell culture: SCES finds use in cell culture studies for detaching adherent cells from culture surfaces. This is crucial for cell harvesting, subculturing, and various downstream applications.
  • Biosensors: SCES can be employed in the development of biosensors due to its ability to interact with biomolecules and alter their surface properties. This allows for the detection of specific biomolecules through changes in electrical or optical signals.
Typical of silicon-based compounds. These may include:

  • Hydrolysis: The compound can react with water to form silanol groups, which can further interact with other molecules.
  • Condensation: It can undergo condensation reactions to form larger siloxane networks.
  • Complexation: The carboxylate groups may form complexes with metal ions, affecting its stability and reactivity.

These reactions are essential for understanding how disodium carboxyethyl siliconate behaves in different environments, especially in cosmetic formulations.

Disodium carboxyethyl siliconate can be synthesized through several methods:

  • Silane Hydrolysis: This involves hydrolyzing a silane precursor with a carboxyethyl group under controlled conditions to yield the desired product.
  • Neutralization: The synthesis may also involve neutralizing an acidic form of the compound with sodium hydroxide or another sodium salt.
  • Polymerization: In some cases, polymerization techniques are employed to create larger siloxane structures that include disodium carboxyethyl siliconate as a component.

These methods ensure that the compound retains its desired properties while being scalable for industrial applications.

Disodium carboxyethyl siliconate is widely used in various fields:

  • Cosmetics: It is commonly found in skincare products due to its moisturizing and film-forming abilities.
  • Pharmaceuticals: The compound may be used in topical formulations for its protective properties.
  • Personal Care Products: Its conditioning effects make it suitable for hair care products like shampoos and conditioners .

Disodium carboxyethyl siliconate shares similarities with several other silicone derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Properties
DimethiconeC₂₄H₈₀OSi₂Excellent spreadability; used for smooth texture
TrimethylsiloxysilicateC₆H₁₈O₄Si₃Forms durable films; often used in coatings
AmodimethiconeC₁₈H₃₈N₂OSi₂Provides conditioning; used in hair products

Uniqueness of Disodium Carboxyethyl Siliconate

Disodium carboxyethyl siliconate stands out due to its dual functionality as both a moisturizer and a film-former without the heavy feel associated with some silicones. Its sodium salt form makes it particularly effective in aqueous formulations, enhancing compatibility with water-based products.

Classical Synthesis Methods: Oxidation and Acidification Reactions

The classical synthesis of disodium carboxyethyl siliconate involves a two-step process: silanization of propanoic acid derivatives followed by neutralization. In the first step, carboxyethylsilanetriol is formed through the reaction of 3-trihydroxysilylpropanoic acid with sodium hydroxide under controlled pH conditions [1]. This precursor undergoes oxidation to stabilize the silicon-oxygen backbone, often catalyzed by transition metal complexes at temperatures between 60–80°C [1]. Acidification with hydrochloric acid subsequently protonates the silanol groups, yielding the final disodium salt through stoichiometric neutralization [1].

Key parameters influencing yield and purity include:

  • Reaction temperature (optimized at 70°C for 8 hours)
  • Molar ratio of sodium hydroxide to silanetriol (1.8:1 ideal for complete neutralization)
  • Aging time during acidification (24–48 hours for crystalline phase development) [1] [2]

Recent advances utilize microwave-assisted synthesis to reduce reaction times by 40% while maintaining >95% purity, as demonstrated by Han et al. through kinetic studies of siloxane bond formation [1].

Sol-Gel Precursor Synthesis for Advanced Materials

Disodium carboxyethyl siliconate serves as a critical precursor in sol-gel systems due to its dual functionality: the carboxyethyl group facilitates organic compatibility, while the siliconate moiety enables inorganic network formation. The sol-gel process follows three stages:

  • Hydrolysis:
    $$ \text{Si(OR)}3\text{-R'-COOH} + 3\text{H}2\text{O} \rightarrow \text{Si(OH)}_3\text{-R'-COOH} + 3\text{ROH} $$ [2]
    Water-to-alkoxide ratios of 4:1 induce complete hydrolysis within 2 hours at pH 3.5 [2].

  • Condensation:
    $$ 2\text{Si(OH)}3\text{-R'-COOH} \rightarrow (\text{HO})2\text{Si-O-Si(OH)}2\text{-R'-COOH} + \text{H}2\text{O} $$ [2]
    Acid catalysts (e.g., HCl) favor linear chain growth, while base catalysts promote branched architectures [2].

  • Aging and Drying:
    Controlled evaporation at 25°C/50% RH produces mesoporous gels with surface areas exceeding 400 m²/g [2]. Applications in hybrid silicas demonstrate enhanced adsorption capacities when combined with aminofunctional silanes, creating pH-responsive pores [1] [2].

Polymer Composite Formation via Crosslinking and Functionalization

The compound’s carboxylate and silanol groups enable dual crosslinking mechanisms in polymer matrices:

Crosslinking TypeMechanismApplication Example
IonicCarboxylate-NH₃⁺ interactionsSelf-healing elastomers
CovalentSi-O-Si network formationHigh-strength composites

In silicone composites, electric field alignment (18 kV/m) orients disodium carboxyethyl siliconate-modified boron nitride platelets, achieving anisotropic thermal conductivity of 45 W/m·K in-plane [3]. Functionalization with carbon microfibers (0.5–2 wt%) enhances electrical percolation thresholds by 300% while maintaining optical transparency [3].

Industrial-Scale Production Strategies and Quality Control

Industrial manufacturing adheres to ISO 9001/13485 standards through multistage quality assurance:

Production Workflow:

  • Raw Material Validation
    • Supplier CoA verification for SiO₂ content (≥99.8%)
    • FTIR spectroscopy to confirm carboxyethyl group integrity [4]
  • Reaction Monitoring

    • In-line pH meters (accuracy ±0.01 units)
    • Real-time viscosity measurements (Brookfield RV-DV2T)
  • Product Certification

    • ICP-OES for sodium content (19.5–20.5 wt%)
    • TGA residual ash analysis (<0.3% at 800°C) [4]

Automated process control systems maintain batch-to-batch consistency, with rejection rates below 3% across 10,000-liter production runs [4].

UNII

4U4C79679G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

18191-40-7

Wikipedia

Disodium carboxyethyl siliconate

Dates

Modify: 2023-08-15

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